molecular formula C12H16BrN3O B8164604 N-(5-bromopyridin-3-yl)-1-methylpiperidine-4-carboxamide

N-(5-bromopyridin-3-yl)-1-methylpiperidine-4-carboxamide

Cat. No.: B8164604
M. Wt: 298.18 g/mol
InChI Key: ILVQIAPLROOAAB-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-3-yl)-1-methylpiperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. This compound features a bromopyridine moiety attached to a piperidine ring, which is further substituted with a carboxamide group. The presence of the bromine atom on the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-3-yl)-1-methylpiperidine-4-carboxamide typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Piperidine Derivative: The brominated pyridine is then reacted with 1-methylpiperidine to form the desired piperidine derivative. This step may involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-3-yl)-1-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride, potassium carbonate) and a solvent (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base (e.g., potassium phosphate) and a solvent (e.g., toluene, ethanol).

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated products.

    Coupling Reactions: Formation of biaryl derivatives.

Scientific Research Applications

N-(5-bromopyridin-3-yl)-1-methylpiperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-3-yl)-1-methylpiperidine-4-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can enhance binding affinity and selectivity towards specific targets, while the piperidine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

N-(5-bromopyridin-3-yl)-1-methylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-(5-chloropyridin-3-yl)-1-methylpiperidine-4-carboxamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    N-(5-fluoropyridin-3-yl)-1-methylpiperidine-4-carboxamide: Contains a fluorine atom, which can influence the compound’s electronic properties and metabolic stability.

    N-(5-iodopyridin-3-yl)-1-methylpiperidine-4-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)-1-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c1-16-4-2-9(3-5-16)12(17)15-11-6-10(13)7-14-8-11/h6-9H,2-5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVQIAPLROOAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)NC2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Oxalyl chloride (8.67 mmol) followed by DMF (2drops) was added to a solution of 1-methyl piperidine-4-carboxylic acid (XLIII) (5.78 mmol) in DCM and stirred 30 min at room temperature under argon. The volatiles were evaporated under vacuum by avoiding contact with air. Pyridine was added to the residue followed by addition of 3-amino-5-bromopyridine (XL) (5.20 mmol). The solution was further stirred at room temperature for 3 h under argon. The pyridine was evaporated under vacuum. The residue was treated with water, basified by saturated NaHCO3 solution and washed with DCM. The aqueous layer was extracted with n-butanol. The combined organic layer was evaporated. The residue was dissolved in DCM with the addition of few drops of MeOH. The insoluble inorganic solids were filtered off. The filtrate was concentrated under vacuum to get N-(5-bromopyridin-3-yl)-1-methylpiperidine-4-carboxamide (XLIV) as a brown viscous liquid (0.74 g, 43% yield). 1H NMR (DMSO-d6) 1.61-1.69 (m, 2H), 1.77-1.79 (m, 2H), 1.93-1.97 (m, 2H), 2.20 (s, 3H), 2.29-2.35 (m, 1H), 2.84-2.87 (m, 2H), 8.36 (d, J=1.6 Hz, 1H), 8.39 (m, 1H), 8.66 (d, J=1.6 Hz, 1H), 10.33 (s, 1H); ESIMS found C12H16BrN3O m/z 299 (M+H).
Quantity
8.67 mmol
Type
reactant
Reaction Step One
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5.78 mmol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5.2 mmol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
catalyst
Reaction Step Four

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